molecular formula C22H23N3O3 B11511829 1-(2-Benzoylamino-3-phenyl-acryloyl)-piperidine-4-carboxylic acid amide

1-(2-Benzoylamino-3-phenyl-acryloyl)-piperidine-4-carboxylic acid amide

Cat. No.: B11511829
M. Wt: 377.4 g/mol
InChI Key: RQLDFBPFLGBUTD-XDJHFCHBSA-N
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Preparation Methods

The synthesis of 1-[(2E)-3-Phenyl-2-(phenylformamido)prop-2-enoyl]piperidine-4-carboxamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between an aldehyde and a ketone . The reaction conditions often involve the use of ethanol as a solvent and potassium hydroxide (KOH) as a catalyst under ultrasonic irradiation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2E)-3-Phenyl-2-(phenylformamido)prop-2-enoyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its pharmacological effects. The piperidine ring plays a crucial role in its binding affinity and specificity towards these targets . The exact pathways involved can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar compounds to 1-[(2E)-3-Phenyl-2-(phenylformamido)prop-2-enoyl]piperidine-4-carboxamide include other amide chalcones and piperidine derivatives. These compounds share structural similarities but may differ in their pharmacological profiles and specific applications. For example:

The uniqueness of 1-[(2E)-3-Phenyl-2-(phenylformamido)prop-2-enoyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

1-[(E)-2-benzamido-3-phenylprop-2-enoyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H23N3O3/c23-20(26)17-11-13-25(14-12-17)22(28)19(15-16-7-3-1-4-8-16)24-21(27)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2,(H2,23,26)(H,24,27)/b19-15+

InChI Key

RQLDFBPFLGBUTD-XDJHFCHBSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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